Meclizine o-chloro isomer, dihydrochloride

Description

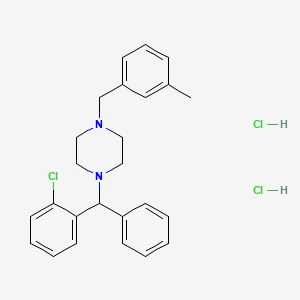

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(2-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2.2ClH/c1-20-8-7-9-21(18-20)19-27-14-16-28(17-15-27)25(22-10-3-2-4-11-22)23-12-5-6-13-24(23)26;;/h2-13,18,25H,14-17,19H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAWMTISACYKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115291-60-6 | |

| Record name | Meclizine o-chloro isomer, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115291606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MECLIZINE O-CHLORO ISOMER, DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02554U1AAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Meclizine O Chloro Isomer

Stereoselective Synthesis of the o-chloro Isomer

The core of the meclizine (B1204245) o-chloro isomer is the chiral 1-((2-chlorophenyl)(phenyl)methyl)piperazine scaffold. The stereochemistry at the benzylic carbon is a critical determinant of biological activity in many diarylmethylpiperazine compounds. Therefore, controlling this stereocenter is a key challenge in the synthesis of this isomer for research and reference standard purposes.

Strategies for Diastereoselective Synthesis of the Core Scaffold

The synthesis of the racemic core, 1-((2-chlorophenyl)(phenyl)methyl)piperazine, can be achieved through several established synthetic routes. A common approach involves the nucleophilic substitution of a (2-chlorophenyl)(phenyl)methyl halide with piperazine (B1678402). The starting diarylmethyl halide can be prepared from the corresponding Grignard reaction between phenylmagnesium bromide and 2-chlorobenzaldehyde, followed by halogenation of the resulting alcohol.

Alternatively, a reductive amination pathway can be employed. This would involve the reaction of (2-chlorophenyl)(phenyl)methanone with piperazine under reducing conditions to form the desired diarylmethylpiperazine core. While this route directly yields the desired scaffold, control of the subsequent N-alkylation with 3-methylbenzyl chloride would be necessary to avoid undesired side products.

For analogous compounds, such as the p-chloro isomer, synthetic methods have been well-documented. asianpubs.org For instance, the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine with various electrophiles is a common strategy to produce a range of derivatives. asianpubs.org These established methods provide a strong foundation for the synthesis of the o-chloro isomer.

Enantioselective Approaches for Isomer Generation and Purity Control

Given that the meclizine o-chloro isomer possesses a single stereocenter, the generation of enantiomerically pure forms is crucial for detailed pharmacological and toxicological evaluation. Two primary strategies can be employed: chiral resolution of the racemic mixture or asymmetric synthesis.

Chiral resolution is a classical and widely practiced method. For the closely related p-chloro isomer, (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine, resolution has been successfully achieved using chiral resolving agents like N-acetyl-L-phenylalanine. google.comgoogle.com This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties. The desired enantiomer can then be liberated from the salt by treatment with a base. google.comgoogle.com A similar approach could be readily adapted for the resolution of the racemic o-chloro isomer.

Table 1: Representative Conditions for Chiral Resolution of Analogous Diarylmethylpiperazines

| Resolving Agent | Racemate | Solvent System | Outcome | Reference |

| N-acetyl-L-phenylalanine | (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine | Acetone/Water | Diastereomeric salt formation and separation | google.comgoogle.com |

| Di-p-toluoyltartaric acid | Analogous chiral amines | Various organic solvents | Enantiomeric enrichment via crystallization | nih.gov |

Asymmetric Catalysis in the Synthesis of Related Chiral Centers

Modern synthetic chemistry offers powerful tools for the direct synthesis of enantiomerically enriched compounds through asymmetric catalysis. While specific examples for the meclizine o-chloro isomer are not prevalent in the literature, general methods for the asymmetric synthesis of chiral piperazines and related N-heterocycles are well-established. nih.gov

For instance, transition metal-catalyzed asymmetric hydrogenation of prostereogenic enamines or imines represents a potent strategy. Similarly, catalytic asymmetric allylic alkylation reactions have been developed to create chiral α,α-disubstituted piperazin-2-ones, which can then be converted to the corresponding chiral piperazines. These advanced synthetic methods offer the potential for more efficient and direct access to the individual enantiomers of the meclizine o-chloro isomer.

Dihydrochloride (B599025) Salt Formation and Physicochemical Aspects for Research Application

For research and analytical purposes, the meclizine o-chloro isomer is often prepared as its dihydrochloride salt. The salt form generally offers improved stability, solubility, and handling properties compared to the free base.

Controlled Crystallization Techniques for Dihydrochloride Salt Preparation

The formation of the dihydrochloride salt is typically achieved by treating a solution of the free base in a suitable organic solvent, such as isopropanol or ethyl acetate, with a solution of hydrochloric acid. The resulting salt then precipitates out of the solution and can be isolated by filtration.

Controlled crystallization is paramount to obtaining a solid form with consistent and desirable physicochemical properties. Key parameters that are often controlled during crystallization include:

Solvent System: The choice of solvent can significantly impact the crystal habit, size, and even the polymorphic form obtained.

Temperature: Cooling profiles can influence the rate of nucleation and crystal growth.

Supersaturation: The level of supersaturation is a driving force for crystallization and can be controlled by solvent evaporation or the addition of an anti-solvent.

Agitation: Stirring affects mass transfer and can influence crystal size distribution.

For piperazine derivatives, phase transfer catalysts have been employed to facilitate reactions and subsequent isolation of products, often in high purity and yield. google.com

Polymorphism and Solvate Studies of the Dihydrochloride Salt

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for any solid-state chemical, particularly those used in a pharmaceutical context. Different polymorphs can exhibit distinct solubility, stability, and mechanical properties. Therefore, a thorough polymorphic screen is essential to identify all accessible crystalline forms and to ensure the selection of a stable and reproducible form for use as a reference standard.

A recent study on meclizine dihydrochloride itself utilized microcrystal electron diffraction (MicroED) to determine its crystal structure, revealing a racemic mixture of (R) and (S) enantiomers in the unit cell. nih.gov This highlights the complexity of the solid-state chemistry of even the parent compound.

Polymorphic screening typically involves crystallizing the compound from a wide range of solvents and under various conditions (e.g., different temperatures, evaporation rates, and the presence of additives). The resulting solid forms are then characterized using techniques such as:

Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates.

Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations between polymorphs.

The presence of impurities can also influence the stability and formation of different polymorphs. nih.gov Given that the o-chloro isomer is an impurity of meclizine, understanding its own solid-state behavior is important for the quality control of the active pharmaceutical ingredient.

Table 2: Common Techniques in Polymorphism and Salt Screening

| Technique | Purpose |

| Powder X-ray Diffraction (PXRD) | Identification of crystalline phases and polymorphism. scielo.br |

| Differential Scanning Calorimetry (DSC) | Thermal analysis, including melting point and phase transitions. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and solvent content. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the chemical entity. researchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and comparison of polymorphic forms. |

| Solution-State Nuclear Magnetic Resonance (NMR) | Structural elucidation of the molecule. |

Influence of Salt Form on Solid-State Properties for Research Characterization

The conversion of a free base, such as the Meclizine o-chloro isomer, into a salt form is a critical step in pharmaceutical development and research, profoundly influencing its solid-state properties. The selection of the dihydrochloride salt form is a deliberate choice aimed at modifying physicochemical characteristics like solubility, stability, and crystallinity.

The formation of the dihydrochloride salt introduces strong ionic interactions between the protonated piperazine nitrogens and the chloride anions. These interactions, along with hydrogen bonding networks, significantly impact the crystal lattice energy. nih.govnih.gov In the case of meclizine dihydrochloride, the crystal packing is stabilized by multiple strong N-H···Cl⁻ hydrogen bonds. nih.gov This ordered, high-energy lattice structure generally results in a crystalline solid with a defined melting point, which is crucial for consistent characterization.

Salt formation is a well-established strategy to enhance the aqueous solubility of poorly soluble parent compounds. frontiersin.org Piperazine, as a base, can form salts that lead to a greater ionization of the molecule, which contributes to improved solubility and dissolution rates compared to the free form. nih.govacs.org For instance, piperazine salts of meclofenamic acid have been shown to be dramatically more soluble than the parent acid. acs.org This principle is directly applicable to the Meclizine o-chloro isomer, where the dihydrochloride salt form is expected to exhibit enhanced solubility over the free base, a critical factor for in-vitro research applications.

Furthermore, the salt form can affect the stability of the compound. Amorphous solids, while sometimes offering solubility advantages, are thermodynamically unstable and prone to crystallization. nih.gov Creating a stable crystalline salt like the dihydrochloride can prevent such issues. The nature of the counterion also influences the glass transition temperature (Tg) of the amorphous form; stronger intermolecular interactions in a salt typically lead to a higher Tg, which in turn reduces molecular mobility and the tendency to crystallize. nih.gov

Table 1: Impact of Dihydrochloride Salt Formation on Solid-State Properties

| Property | Effect of Dihydrochloride Formation | Underlying Mechanism |

|---|---|---|

| Crystallinity | Promotes the formation of a stable, ordered crystalline solid. | Strong ionic interactions and hydrogen bonding (e.g., N-H···Cl⁻) lead to a well-defined crystal lattice. nih.gov |

| Aqueous Solubility | Generally increases solubility compared to the free base. | The ionized form of the molecule is more readily solvated by polar solvents like water. nih.govfrontiersin.org |

| Stability | Enhances physical stability by favoring a crystalline state over a less stable amorphous state. | A higher crystal lattice energy makes the crystalline form thermodynamically favored. nih.gov |

| Hygroscopicity | Can be altered depending on the specific crystalline form (polymorph) obtained. | The nature and strength of interactions with water molecules in the crystal structure determine water uptake. |

| Glass Transition Temperature (Tg) | Increases the Tg of the amorphous form compared to the free base. | Electrostatic interactions reduce molecular mobility in the amorphous state. nih.gov |

Chemical Transformations and Analog Synthesis

Strategies for Modification at Specific Molecular Positions

The structure of Meclizine o-chloro isomer offers several key positions for chemical modification to generate novel derivatives. These modifications are typically aimed at exploring structure-activity relationships (SAR). The general synthetic route involves the N-alkylation of a piperazine core with two different benzyl or benzhydryl halides. wikipedia.orgresearchgate.net

The Benzhydryl Moiety : The (2-chlorophenyl)(phenyl)methyl group can be altered. The synthesis starts with a substituted benzhydrol, which is halogenated before reacting with the piperazine intermediate. wikipedia.org This allows for the introduction of various substituents on either of the two aromatic rings. For example, the position of the chloro group can be moved (e.g., to the meta- or para-position), or it can be replaced with other functional groups (e.g., fluoro, bromo, methyl, methoxy) to probe electronic and steric effects.

The Piperazine Core : While the piperazine ring itself is fundamental to the structure, its reactivity allows for the synthesis of derivatives. For instance, N-oxides can be formed at one or both nitrogen atoms. simsonpharma.com

The N-Substituted Benzyl Group : The 3-methylbenzyl group is typically introduced in the final step via N-alkylation with the corresponding benzyl chloride or through reductive amination with the corresponding benzaldehyde. wikipedia.org This step is highly amenable to variation. A wide array of substituted benzyl chlorides or benzaldehydes can be used to introduce different functionalities onto the benzyl ring, allowing for extensive exploration of the chemical space at this position.

Design and Synthesis of Meclizine o-chloro Isomer Analogs for Structure-Activity Studies

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological or chemical properties. For the Meclizine o-chloro isomer, an SAR campaign would involve the systematic synthesis and evaluation of analogs where specific parts of the molecule are altered. mdpi.com

The design of an analog library would focus on probing the importance of each subunit of the molecule. Previous SAR studies on similar scaffolds, such as 1-phenylbenzazepines, have shown that the presence and position of a chloro group can significantly enhance affinity for biological targets. mdpi.com A similar approach could be applied here.

A hypothetical SAR study might involve:

Halogen Substitution : Synthesizing analogs where the ortho-chloro substituent is replaced by other halogens (F, Br, I) or moved to the meta- and para-positions to assess the impact of electronegativity and sterics.

Benzhydryl Ring Modification : Introducing small electron-donating or electron-withdrawing groups on the unsubstituted phenyl ring of the benzhydryl moiety.

Benzyl Group Modification : Varying the substituent on the second benzyl ring. For example, the methyl group could be moved to the ortho- or para-position, or replaced with larger alkyl groups or polar functional groups.

The synthesis of these analogs would follow established routes, reacting the appropriately substituted piperazine intermediate with a substituted benzhydryl chloride. researchgate.netgoogle.com

Table 2: Illustrative Design of an Analog Library for SAR Studies

| Analog Series | Modification Site | Example Substituents (R) | Rationale |

|---|---|---|---|

| Series A | Chlorinated Phenyl Ring | R = 3-Cl, 4-Cl, 2-F, 2-Br | Evaluate the effect of halogen position and identity. mdpi.com |

| Series B | Unsubstituted Phenyl Ring | R = 4-CH3, 4-OCH3, 4-F | Probe electronic effects on the benzhydryl moiety. |

| Series C | Methylbenzyl Ring | R = 2-CH3, 4-CH3, 3-CF3, 3-OCH3 | Assess steric and electronic requirements for the N-benzyl substituent. |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides powerful tools for the rapid synthesis of large, diverse collections of related compounds, known as libraries. wikipedia.orgopenaccessjournals.com These techniques are highly applicable to the Meclizine o-chloro isomer scaffold. The goal is to efficiently explore a wide range of structural variations to identify compounds with desired properties. nih.gov

Parallel synthesis is a common combinatorial technique where multiple reactions are run simultaneously in separate reaction vessels. mt.com This method could be used to generate a library of Meclizine o-chloro isomer analogs. The synthesis could be automated, using a set of diverse building blocks. For example, a library could be constructed by reacting a core intermediate, such as 1-((2-chlorophenyl)phenylmethyl)piperazine, with a large array of different substituted benzyl halides in a multi-well plate format.

Another approach is the split-mix (or split-and-pool) synthesis method, often performed on a solid support, which can generate even larger libraries. wikipedia.org In this strategy, a solid support is divided into portions, each is reacted with a different building block, and then all portions are pooled back together. This cycle is repeated for each subsequent synthetic step. While more complex, this can create millions of unique compounds in a single process.

The generation of a combinatorial library based on the Meclizine o-chloro isomer would involve three sets of building blocks:

Substituted (phenyl)methanols (precursors to the benzhydryl chloride).

The piperazine core.

Substituted benzyl halides or aldehydes.

By combining members from each set, a vast and diverse library of analogs can be produced for high-throughput screening and analysis. mt.com

Table 3: Components for a Combinatorial Library of Meclizine o-chloro Isomer Analogs

| Building Block Set | Core Structure | Example Variations |

|---|---|---|

| Set 1: Benzhydryl Precursors | (R1-Phenyl)(R2-Phenyl)methanol | R1 = 2-Cl, 3-Cl, 2-F R2 = H, 4-F, 4-CH3 |

| Set 2: Piperazine Core | Piperazine | Unsubstituted Piperazine |

| Set 3: Benzylating Agents | R3-Benzyl halide | R3 = 3-CH3, 4-CH3, 3-OCH3, 4-Cl |

Molecular and Cellular Mechanism of Action Studies in Vitro and in Silico

Ligand-Receptor Interaction Profiling

The initial step in characterizing the mechanism of action of Meclizine (B1204245) o-chloro isomer, dihydrochloride (B599025) involves a detailed profiling of its interactions with various receptors at a molecular level.

As of the current available scientific literature, specific quantitative receptor binding data for the Meclizine o-chloro isomer, dihydrochloride in recombinant systems is not publicly available. While the parent compound, Meclizine (the p-chloro isomer), is a known antagonist of the H1 receptor, dedicated studies to quantify the binding affinity (e.g., Ki or IC50 values) of the o-chloro isomer are not documented in accessible research.

Interactive Data Table: Receptor Binding Affinity (Hypothetical Data)

Since no specific experimental data is available for this compound, the following table is a template for how such data would be presented. The values are for illustrative purposes only and are not based on actual experimental results.

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Reference |

| Histamine (B1213489) H1 | This compound | Radioligand Binding | Not Available | N/A |

| Muscarinic M1 | This compound | Radioligand Binding | Not Available | N/A |

| Muscarinic M2 | This compound | Radioligand Binding | Not Available | N/A |

| Muscarinic M3 | This compound | Radioligand Binding | Not Available | N/A |

Beyond simple affinity, the kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes) of the ligand-receptor interaction provide a deeper understanding of the molecular recognition process. Techniques such as surface plasmon resonance (SPR) are often employed for such characterization.

There is currently no published research detailing the kinetic and thermodynamic parameters of the interaction between this compound and its target receptors. Such studies would be invaluable in comparing the binding dynamics of this isomer to the parent Meclizine and other related compounds.

In silico methods, including molecular docking and affinity prediction, serve as powerful tools to model and predict the interaction between a ligand and its receptor at an atomic level. These computational studies can provide insights into the binding pose, key interacting amino acid residues, and the estimated binding energy.

Specific computational docking studies and affinity predictions for this compound are not available in the current body of scientific literature. While the parent compound Meclizine has been the subject of some modeling studies with the histamine H1 receptor, dedicated in silico analysis of the o-chloro isomer is required to understand how the change in the chlorine atom's position on the phenyl ring might alter its binding orientation and affinity within the receptor's binding pocket.

Downstream Signaling Pathway Modulation in Cellular Models

The binding of a ligand to its receptor initiates a cascade of intracellular events known as downstream signaling. Investigating these pathways is essential to connect the initial molecular interaction to a cellular response.

For G-protein coupled receptors like the histamine H1 and muscarinic receptors, ligand binding typically leads to changes in the concentration of intracellular second messengers such as cyclic AMP (cAMP) and calcium ions (Ca2+).

There is no specific data available from in vitro studies investigating the modulation of second messenger systems like cAMP or Ca2+ flux in response to exposure to this compound. Such experiments in cellular models would be necessary to determine the functional consequences of receptor binding by this specific isomer.

Prolonged or significant modulation of signaling pathways can lead to changes in gene expression and subsequent alterations in protein levels within the cell. Techniques such as quantitative PCR (qPCR) and Western blotting are used to analyze these changes.

Currently, there are no published studies that have analyzed the effects of this compound on gene expression or protein modulation in in vitro cellular models. Research in this area would be crucial to understand the longer-term cellular adaptations to exposure to this compound.

Cellular Assays for Functional Antagonism or Agonism in Defined Cell Lines

There is no publicly available research detailing the functional antagonism or agonism of this compound in defined cell lines. While studies on the parent compound, meclizine, have explored its effects on cellular metabolism, such as shifting from oxidative phosphorylation towards glycolysis, this information cannot be directly extrapolated to its o-chloro isomer. nih.govresearchgate.net The specific effects of the ortho-chloro substitution on the molecule's interaction with cellular targets and its subsequent functional consequences remain uninvestigated.

Enzymatic Interaction and Inhibition Kinetics (In Vitro)

No in vitro studies on the interaction of this compound with xenobiotic-metabolizing enzymes, including cytochrome P450 (CYP) isoforms, in subcellular fractions like human liver microsomes have been reported in the scientific literature. For the related compound meclizine, research has shown that it is a direct inhibitor and a mechanism-based inactivator of human CYP3A4 and that CYP2D6 is the dominant enzyme in its metabolism. nih.govnih.gov However, the influence of the o-chloro substitution on the binding and metabolism by these or other CYP isoforms is unknown.

Consistent with the lack of general enzymatic interaction studies, there is no available data on the inhibition constants (e.g., Kᵢ, IC₅₀) or the specific mechanism of enzyme interaction for this compound. Studies on other H1-antihistamines have demonstrated varying inhibitory capacities and mechanisms against CYP isoforms, such as competitive or mixed inhibition of CYP2D6. drugbank.comnih.gov Without experimental data, the inhibitory potential and kinetic profile of the o-chloro isomer remain purely speculative.

In Vitro and Computational Pharmacological Characterization

In Vitro Disposition and Metabolism Studies in Model Systems

Comprehensive in vitro studies are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. These studies utilize various model systems to predict the compound's behavior in a biological system.

Membrane Permeability Assessment (e.g., Caco-2 and PAMPA models)

The assessment of a compound's ability to permeate biological membranes is a critical early step in drug discovery, often evaluated using models such as the Caco-2 cell line, which mimics the human intestinal epithelium, and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Despite a thorough review of scientific literature, no publicly available data from Caco-2 or PAMPA assays for Meclizine (B1204245) o-chloro isomer, dihydrochloride (B599025) were found. Therefore, its membrane permeability characteristics remain uncharacterized in these standard models.

Metabolic Stability Profiling in Isolated Enzyme Systems and Subcellular Fractions (e.g., Liver Microsomes, Recombinant CYP Enzymes)

Metabolic stability studies, typically conducted using liver microsomes or recombinant cytochrome P450 (CYP) enzymes, are essential for predicting a compound's metabolic clearance and potential for drug-drug interactions. For the parent compound, meclizine, CYP2D6 has been identified as the predominant enzyme responsible for its metabolism. taylorandfrancis.com

However, specific data on the metabolic stability of Meclizine o-chloro isomer, dihydrochloride in human liver microsomes or its metabolism by specific recombinant CYP enzymes are not available in the published scientific literature.

Identification and Elucidation of Metabolites in Non-Clinical In Vitro Systems

The identification of metabolites in in vitro systems is a key component of understanding a compound's metabolic fate. This information helps in identifying potentially active or toxic metabolites.

There are no published studies that identify or elucidate the metabolites of this compound in any non-clinical in vitro system.

Plasma Protein Binding Characteristics in Artificial or Cellular Systems

The extent of a drug's binding to plasma proteins influences its distribution and availability to target tissues. This is commonly assessed using techniques like equilibrium dialysis or ultrafiltration with plasma from various species.

Specific data regarding the plasma protein binding characteristics of this compound are not available in the current scientific literature.

Receptor Occupancy and Functional Activity in Recombinant Cell Lines

To understand the pharmacological action of a compound, its interaction with specific receptors is quantified through binding and functional assays, often using recombinant cell lines that express the target receptor.

Quantitative Receptor Binding Assays (e.g., Radioligand Binding, Fluorescence Polarization)

Quantitative receptor binding assays are employed to determine the affinity of a compound for a specific receptor. For instance, the parent compound, meclizine, is known to be a histamine (B1213489) H1 receptor antagonist.

No data from radioligand binding assays, fluorescence polarization, or other quantitative methods have been published to define the receptor binding profile or affinity of this compound for the histamine H1 receptor or any other receptor.

Agonist/Antagonist Functional Assays in Reporter Gene Systems or Cellular Bioassays

Information regarding the agonist or antagonist activity of this compound from functional assays, such as reporter gene or cellular bioassays, is not found in the reviewed literature. Such assays are crucial for determining whether a compound activates or inhibits a receptor's signaling pathway. The parent compound, Meclizine, is known to be an antagonist at histamine H1 receptors. guidetopharmacology.orgnih.gov This action is central to its antiemetic and antivertigo properties. nih.govdrugbank.com However, without specific experimental data for the o-chloro isomer, its functional effects at these or other receptors remain uncharacterized.

Selectivity Profiling Across Receptor Subtypes and Off-Targets (In Vitro)

There is a lack of available data on the selectivity profile of this compound across various receptor subtypes and potential off-targets. Selectivity profiling is essential for understanding a compound's potential for therapeutic effects and adverse reactions. Meclizine itself exhibits activity as a non-selective first-generation H1 antagonist and also possesses central anticholinergic properties. nih.gov This suggests a broader interaction with different receptor systems. However, it cannot be assumed that the o-chloro isomer shares an identical selectivity profile. The position of the chloro group on the phenyl ring could influence its binding affinity and selectivity for various receptors. Without in vitro binding or functional assays across a panel of receptors, the selectivity of this compound remains undetermined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of o-chloro Substitution on Molecular Activity and Selectivity

The position of the chloro substituent on the phenyl ring is a critical determinant of the molecule's activity. Standard Meclizine (B1204245) is a para-substituted (p-chloro) compound. gpatindia.com The "Meclizine o-chloro isomer" is distinguished by the placement of the chlorine atom at the ortho position of the benzhydryl moiety. chemicea.comsimsonpharma.com This positional change from para to ortho significantly alters the electronic distribution and steric profile of the molecule.

Role of Dihydrochloride (B599025) Salt in Conformational Stability and Ligand-Target Interaction

The compound is supplied as a dihydrochloride salt, meaning two molecules of hydrogen chloride are associated with the piperazine (B1678402) nitrogen atoms. fda.govaxios-research.com This salt form is crucial for the compound's stability and solubility. A 3D structure determination of the related Meclizine dihydrochloride (p-chloro isomer) revealed that the chloride ions play a vital role in stabilizing the crystal lattice. nih.gov

Stereochemical Influences on Ligand-Target Recognition and Functional Outcomes

The benzhydryl carbon atom in Meclizine o-chloro isomer, which is bonded to the two aromatic rings and the piperazine moiety, is a chiral center. As a result, the compound exists as a mixture of two enantiomers (R and S forms). The commercially available reference material is a racemate, containing an equal mixture of both stereoisomers. fda.govncats.io

Stereochemistry is a critical factor in the interaction between a drug and its biological target. For first-generation H1 antihistamines, the two enantiomers often exhibit different binding affinities and functional activities at the H1 receptor. nih.gov The binding pocket of the G protein-coupled H1 receptor is itself chiral, leading to stereospecific interactions. In the crystal structure of racemic Meclizine dihydrochloride, the R and S enantiomers pack as distinct double layers. nih.gov This separation implies that each enantiomer has a unique three-dimensional structure that interacts differently with the receptor. One enantiomer typically fits more perfectly into the binding site, leading to a stronger and more effective biological response, while the other may bind less avidly or even interact with other receptors, potentially causing off-target effects. nih.govncats.io

Conformational Analysis of the Isomer and its Analogs

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be obtained by rotation about single bonds. For flexible molecules like the Meclizine o-chloro isomer, which has several rotatable bonds, this analysis is key to understanding its biological activity. guidechem.com

The structure of Meclizine itself undergoes a significant conformational change when it moves from its solid, drug-formulation state to its biologically active state bound to the H1 receptor. nih.gov The same principle applies to its o-chloro isomer. The molecule's conformation is influenced by several factors, including the steric bulk of the ortho-chloro group and the protonation state of the piperazine ring. Molecular modeling of related compounds suggests that the ability to adopt a specific, often highly symmetrical, conformational state is a necessary condition for biological activity. nih.govresearchgate.net The analysis of analogues such as cyclizine (B1669395) and its derivatives also provides insight into how modifications to the piperazine scaffold affect the molecule's preferred conformation and, consequently, its interaction with biological targets. researchgate.netnih.gov

Exploration of Molecular Descriptors and Their Correlation with In Vitro Activities

Molecular descriptors are numerical values that quantify various physicochemical properties of a molecule. These descriptors can be correlated with a compound's biological activity to develop structure-activity relationships. For the Meclizine o-chloro isomer, several key descriptors have been computationally derived. guidechem.com

These descriptors help predict the molecule's behavior. For example, the XLogP3-AA value suggests high lipophilicity ("fat-loving"), which is a general characteristic of first-generation antihistamines and is linked to their ability to cross the blood-brain barrier. The Topological Polar Surface Area (TPSA) is related to a molecule's ability to permeate cell membranes. The number of rotatable bonds indicates the molecule's conformational flexibility. While a direct study correlating these specific descriptors to the in vitro activity of the o-chloro isomer is not publicly available, these values are fundamental in medicinal chemistry for predicting a compound's pharmacokinetic profile and for comparing it to analogues in drug discovery efforts.

Table 1: Calculated Molecular Descriptors for Meclizine o-chloro isomer This table presents computed properties for the free base form of the molecule (C₂₅H₂₇ClN₂).

| Descriptor | Value | Significance |

| Molecular Weight | 390.9 g/mol | Influences diffusion and distribution properties. |

| XLogP3-AA | 5.8 | Predicts lipophilicity and membrane permeability. |

| Hydrogen Bond Donor Count | 0 | Indicates no hydrogen-donating groups in the free base. |

| Hydrogen Bond Acceptor Count | 2 | The two piperazine nitrogens can accept hydrogens. |

| Rotatable Bond Count | 5 | A measure of the molecule's conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 6.5 Ų | Correlates with drug transport properties, including bioavailability. |

| Complexity | 456 | A numerical representation of the intricacy of the molecular structure. |

| Data sourced from Guidechem. guidechem.com |

Advanced Analytical and Spectroscopic Characterization Methods for Research Applications

Crystallographic and Solid-State Studies

Crystallographic studies are fundamental in providing unequivocal proof of structure, including the absolute stereochemistry and the arrangement of molecules within a crystal lattice. For Meclizine (B1204245) o-chloro isomer, dihydrochloride (B599025), these methods are crucial for understanding its physicochemical properties.

Single Crystal X-ray Diffraction of the Dihydrochloride Salt for Absolute Stereochemistry and Crystal Packing

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise atomic arrangement of a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal structure.

For a chiral molecule like Meclizine o-chloro isomer, which has a stereocenter, SC-XRD is instrumental in determining its absolute stereochemistry. By employing specific crystallographic techniques, such as the use of anomalous dispersion, the absolute configuration (R or S) of the chiral center can be unambiguously assigned. This information is critical as different enantiomers of a compound can exhibit distinct pharmacological activities.

Furthermore, SC-XRD analysis provides detailed insights into the crystal packing, which describes how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. In the case of the dihydrochloride salt, the hydrogen bonding network involving the chloride ions and the protonated nitrogen atoms of the piperazine (B1678402) ring is of particular interest.

Currently, specific single crystal X-ray diffraction data for Meclizine o-chloro isomer, dihydrochloride is not widely available in the public domain. However, a hypothetical dataset for a related structure would typically be presented as follows:

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 18.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 2901.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.332 |

| R-factor (%) | 4.5 |

Note: The data in this table is illustrative and does not represent actual experimental data for this compound.

Powder X-ray Diffraction (PXRD) for Polymorph Screening and Solid-State Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, well-formed crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram is a fingerprint of the crystalline solid, with peaks at specific 2θ angles corresponding to the different lattice planes.

A primary application of PXRD in pharmaceutical research is polymorph screening. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have significantly different physical properties, including solubility, melting point, and stability, which can impact its bioavailability and shelf-life. By analyzing the PXRD patterns of a compound crystallized under various conditions, different polymorphic forms can be identified.

For this compound, PXRD would be employed to ensure the consistency of the solid form produced. It serves as a quality control tool to identify any polymorphic impurities or changes in the crystal structure upon processing or storage.

While specific, publicly available PXRD data for this compound is limited, a representative PXRD peak table would look like this:

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.39 | 85 |

| 12.1 | 7.31 | 100 |

| 15.8 | 5.60 | 65 |

| 19.3 | 4.60 | 78 |

| 21.7 | 4.09 | 92 |

| 24.5 | 3.63 | 50 |

Note: The data in this table is illustrative and does not represent actual experimental data for this compound.

Future Research Directions and Methodological Advances for Meclizine O Chloro Isomer, Dihydrochloride

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of piperazine (B1678402) derivatives, the core structure of meclizine (B1204245) and its isomers, often involves multi-step procedures and the use of hazardous reagents. Future research must prioritize the development of novel and sustainable synthetic routes for Meclizine o-chloro isomer, dihydrochloride (B599025), aligning with the principles of green chemistry. ispe.orgnih.gov

Key areas of exploration should include:

Catalytic Processes: Investigating the use of novel catalysts, such as metal ions supported on polymeric resins or biocatalysts (enzymes), can improve reaction efficiency, reduce waste, and minimize the need for stoichiometric reagents. nih.govpharmaceutical-technology.com

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow reactors can offer better control over reaction parameters, enhance safety, and improve yield and purity. ispe.org This technique is particularly advantageous for optimizing reaction conditions with minimal material consumption.

Green Solvents: Research should focus on replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. jddhs.com

One-Pot Reactions: Developing one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, can significantly reduce process time, cost, and waste generation. nih.goveurekaselect.com For instance, a one-pot reaction involving the appropriate substituted benzhydryl halide and 1-(3-methylbenzyl)piperazine (B26557) under green conditions could be a viable route.

Future synthetic strategies should be evaluated based on established green chemistry metrics, such as atom economy, E-factor, and process mass intensity, to ensure the development of truly sustainable and efficient pathways. nih.gov

Development of Advanced Computational Modeling for Precise Mechanism Prediction

Computational modeling and in-silico techniques are indispensable for predicting and understanding the molecular interactions that govern a compound's activity. nih.gov For Meclizine o-chloro isomer, dihydrochloride, advanced computational studies can provide crucial insights into its mechanism of action before extensive laboratory testing.

Future computational research should focus on:

Molecular Docking: Docking simulations can predict the binding orientation and affinity of the o-chloro isomer to various biological targets, primarily the Histamine (B1213489) H1 receptor. These studies should also be extended to other potential off-targets, such as the S1R receptor, to predict selectivity. nih.gov Comparing the docking scores and binding poses of the o-chloro isomer with that of meclizine and its other isomers can help elucidate how the chlorine's position influences target interaction.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, assessing the stability of the predicted binding poses and identifying key amino acid residues involved in the interaction over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models based on a library of related piperazine derivatives, researchers can predict the biological activity of the o-chloro isomer and guide the synthesis of future analogs with potentially improved properties. researchgate.net

These computational approaches can streamline the drug discovery process by prioritizing compounds and generating testable hypotheses about their molecular mechanisms. researchgate.netvcu.edu

Integration of High-Throughput Screening Technologies for In Vitro Activity Profiling

To comprehensively understand the biological activity of this compound, it is essential to move beyond single-target assays. High-Throughput Screening (HTS) technologies allow for the rapid testing of a compound against a vast array of biological targets, providing a detailed in vitro activity profile. pfizer.comyoutube.com

Future research should integrate the following HTS approaches:

Biochemical Assays: Screening the isomer against a panel of purified enzymes and receptors (e.g., kinases, proteases, GPCRs) to identify primary targets and potential off-target interactions. pharma-industry-review.com

Cell-Based Assays: Utilizing cell lines engineered to report on specific signaling pathways (e.g., calcium flux, cAMP levels) to assess the functional consequences of target engagement in a cellular context. jddhs.com

Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms to observe the isomer's effects on cellular morphology, viability, and other complex cellular processes without a priori knowledge of the target. mdpi.com This can uncover unexpected mechanisms of action.

Preclinical assessment of new antihistamines has been significantly advanced by HTS, which helps in identifying potent and selective compounds early in the discovery pipeline. nih.gov These technologies will be crucial for differentiating the pharmacological profile of the o-chloro isomer from meclizine.

Table 1: Proposed HTS Platforms for In Vitro Profiling

| HTS Platform | Assay Type | Objective | Potential Readouts |

|---|---|---|---|

| Biochemical Screening | Enzyme/Receptor Panels | Identify primary and off-targets | Inhibition/Activation (IC50/EC50), Binding Affinity (Kd) |

| Cell-Based Screening | Reporter Gene Assays | Determine functional activity on pathways | Luminescence, Fluorescence |

| High-Content Imaging | Phenotypic Assays | Uncover novel mechanisms and toxicity | Changes in cell morphology, protein localization, viability |

| Affinity Selection-MS | Target Identification | Identify binding partners in a complex mixture | Mass spectrometry-based detection of bound proteins |

Investigations into Alternative Salt Forms and Co-crystals for Enhanced Research Manipulability and Properties

The physicochemical properties of a compound, such as solubility and stability, are dictated by its solid-state form. While the dihydrochloride salt is common, exploring alternative salt forms and co-crystals of the Meclizine o-chloro isomer could significantly enhance its utility for research purposes. sygnaturediscovery.com Meclizine HCl is known to be a poorly water-soluble drug, and techniques to improve this are actively researched. nih.govjddtonline.infonih.gov

Future research directions include:

Salt Screening: A systematic screening of different counter-ions (e.g., mesylate, tosylate, citrate) to produce new salts with improved properties such as higher aqueous solubility, better stability, or more consistent crystal habit.

Co-crystal Engineering: Designing and synthesizing co-crystals with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides). nih.gov Co-crystals can modify properties like dissolution rate and bioavailability without altering the chemical structure of the active molecule. sygnaturediscovery.com

Inclusion Complexes: Investigating complexation with cyclodextrins, which has been shown to successfully enhance the solubility and dissolution rate of meclizine HCl. nih.govnih.govresearchgate.net

These new solid forms should be thoroughly characterized using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm their structure and assess their physical properties. jddtonline.info Improving solubility and dissolution can lead to more reliable results in in vitro and in vivo research settings. proquest.com

Biophysical Characterization of Macromolecular Interactions Using Advanced Techniques (e.g., ITC, SPR)

To validate the targets identified through computational modeling and HTS, it is crucial to directly measure the binding interactions between this compound and its macromolecular partners. Advanced biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed, quantitative data on these interactions.

Isothermal Titration Calorimetry (ITC): ITC is a gold-standard method for characterizing binding events in solution. tainstruments.com It directly measures the heat released or absorbed during binding, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic driving forces (enthalpy and entropy). nih.govkhanacademy.orgreactionbiology.com This information is vital for understanding the structure-activity relationship (SAR). tainstruments.com

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical sensing technique that measures binding kinetics. technologynetworks.com It provides the association (kon) and dissociation (koff) rate constants, in addition to the binding affinity (KD). pharma-industry-review.comnih.gov This kinetic information is particularly valuable as compounds with similar affinities can have vastly different kinetic profiles, impacting their biological effects. technologynetworks.com

Applying these techniques would allow for a precise comparison of the binding thermodynamics and kinetics of the o-chloro isomer to its targets versus those of meclizine, offering deep mechanistic insights into the impact of isomerism on molecular recognition. sygnaturediscovery.comnih.govrsc.org

Application of Proteomics and Metabolomics to Elucidate Detailed Cellular Responses (In Vitro)

To obtain a systems-level understanding of the cellular effects of this compound, global "omics" technologies are essential. Proteomics and metabolomics can provide an unbiased, comprehensive snapshot of the changes in proteins and small-molecule metabolites within a cell following treatment.

Future research should employ:

Quantitative Proteomics: Using mass spectrometry-based techniques (e.g., TMT, SILAC) to quantify changes across the entire proteome of cultured cells after exposure to the isomer. nih.gov This can reveal alterations in signaling pathways, cellular stress responses, and protein expression that are not evident from targeted assays. technologynetworks.comacs.org Recent advances allow for high-throughput proteomic screening, enabling the analysis of dose-responses and time-courses. rsc.orgaacrjournals.org

Metabolomics: Analyzing the cellular metabolome to identify changes in metabolic pathways. Since meclizine is known to shift metabolism from oxidative phosphorylation to glycolysis, it would be critical to determine if the o-chloro isomer has a similar or distinct metabolic signature.

Integrating these omics datasets can reveal the compound's mechanism of action, identify potential biomarkers of activity or toxicity, and help formulate hypotheses for combination therapies. nih.gov

Addressing Challenges in Isomer-Specific Analytical Detection and Quantification in Complex Research Matrices

A fundamental challenge in studying a specific isomer is the ability to accurately and reliably detect and quantify it, particularly in the presence of other closely related isomers and in complex biological or experimental matrices. biopharmaservices.comresearchgate.net The development of robust, isomer-specific analytical methods is paramount for all research involving this compound.

Key challenges and future research directions include:

Chromatographic Separation: Developing and validating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods capable of resolving the o-chloro isomer from meclizine, the p-chloro isomer (the parent drug), and the m-chloro isomer. Chiral stationary phases have proven effective for separating meclizine enantiomers and would be a starting point for separating positional isomers. nih.govresearchgate.netrsc.org

Advanced Detection: Coupling chromatographic separation with mass spectrometry (LC-MS/MS) for highly sensitive and specific quantification. For isomers that are difficult to separate chromatographically, advanced techniques like two-dimensional liquid chromatography (2D-LC) or ion mobility mass spectrometry could be explored. researchgate.netwaters.com

NMR Spectroscopy: Utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed structural information to unambiguously distinguish between geometric isomers based on their unique spectral signatures in pure samples or simple mixtures. patsnap.com

Method Validation: Rigorously validating these methods according to established guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable data from pharmacokinetic, stability, and other research studies. nih.govsolubilityofthings.com

Addressing these analytical challenges is a prerequisite for the successful execution and interpretation of nearly all other proposed research directions.

Q & A

Q. What experimental approaches are suitable for determining the crystal structure of meclizine dihydrochloride?

- Methodology : Microcrystal electron diffraction (MicroED) is a robust technique for resolving the crystal lattice of meclizine dihydrochloride. Key parameters include a resolution limit of 0.8–1.0 Å and merging datasets from multiple crystals to enhance statistical reliability .

- Data Interpretation : Analyze merged MicroED data (e.g., Table S2 from structural studies) to identify hydrogen bonding networks between the dihydrochloride salt and water molecules in the monohydrate form .

Advanced Research Questions

Q. How does the o-chloro isomer influence the constitutive androstane receptor (CAR) activity in murine versus human models, and how can researchers design experiments to address contradictory findings?

- Experimental Design :

In vitro : Use primary hepatocytes from transgenic mice expressing human CAR (hCAR) to assess isomer-specific effects on CYP2B10, CYP3A11, and CYP1A2 gene expression via qPCR.

In vivo : Administer the o-chloro isomer to wild-type and CAR-knockout mice to evaluate dose-dependent transactivation (e.g., luciferase reporter assays) .

- Contradiction Analysis : The o-chloro isomer acts as an agonist for murine CAR but an inverse agonist for hCAR. Address species-specific disparities using coactivator recruitment assays (e.g., steroid receptor coactivator-1 binding) and molecular docking to compare ligand-receptor interactions .

Q. What computational strategies can predict the binding affinity of meclizine dihydrochloride isomers to histamine H1 receptors?

- Methodology : Employ AutoDock Vina for molecular docking, optimizing parameters such as exhaustiveness (≥32) and grid box dimensions centered on the H1 receptor’s active site. Validate predictions with mutagenesis studies targeting residues critical for piperazine and chlorophenyl interactions .

- Data Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from radioligand displacement assays to refine force field parameters .

Q. How can researchers reconcile discrepancies in reported biological activities of meclizine dihydrochloride isomers across studies?

- Methodology :

Purity Assessment : Quantify isomer contamination using mass spectrometry (MS) and quantify impurity thresholds (e.g., ≤0.1% for pharmacological assays) .

Biological Replicates : Perform dose-response curves in triplicate across independent laboratories to minimize batch-to-batch variability .

- Case Study : Variations in CAR modulation may arise from differences in solvent (DMSO concentration), cell viability thresholds, or isomer stability under assay conditions .

Methodological Resources

- Structural Data : MicroED datasets (merged statistics in Table S2) provide atomic-level resolution for crystallographic modeling .

- Pharmacological Assays : Reference in vitro protocols for CAR transactivation and H1 receptor binding .

- Analytical Standards : Use CAS 5321-65-3 (o-chloro isomer impurity) and CAS 1104-22-9 (meclizine dihydrochloride) for method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.